3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline
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Overview
Description
3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline is a complex organic compound that features a unique combination of functional groups, including a chloro group, a cyano group, a fluoro group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxadiazole ring, followed by the introduction of the chloro, cyano, and fluoro groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The chloro, cyano, and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-cyano-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline
- 3-chloro-N-cyano-N-[(5-cyclopentyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline
- 3-chloro-N-cyano-N-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline
Uniqueness
The uniqueness of 3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline lies in its specific combination of functional groups and the cyclobutyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O/c15-11-6-10(4-5-12(11)16)20(8-17)7-13-18-19-14(21-13)9-2-1-3-9/h4-6,9H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMQZAMLZYOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)CN(C#N)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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